5-Methyl-2-(trimethoxymethyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trimethoxymethyl)anisole can be achieved through several methods. One common approach involves the alkylation of anisole derivatives. For instance, the reaction of anisole with methylating agents in the presence of a catalyst can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as NaX zeolite, has been reported to enhance the efficiency of the reaction . The process involves the vapor-phase alkylation of phenol by methanol, followed by separation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trimethoxymethyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acetic anhydride and aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anisole derivatives, such as methoxyacetophenone.
Scientific Research Applications
5-Methyl-2-(trimethoxymethyl)anisole has diverse applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trimethoxymethyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles . This property is exploited in various chemical reactions to introduce functional groups into the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): A simpler derivative with a single methoxy group attached to the benzene ring.
Methyltrimethoxysilane: An organosilicon compound with similar methoxy groups but different applications and properties.
Uniqueness
5-Methyl-2-(trimethoxymethyl)anisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other anisole derivatives. Its multiple methoxy groups enhance its solubility and reactivity, making it valuable in various chemical processes and industrial applications .
Properties
Molecular Formula |
C12H18O4 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-9-6-7-10(11(8-9)13-2)12(14-3,15-4)16-5/h6-8H,1-5H3 |
InChI Key |
UOAJLUDWYGTZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(OC)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.